molecular formula C13H23N3O B12950233 1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-18-6

1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12950233
CAS No.: 88723-18-6
M. Wt: 237.34 g/mol
InChI Key: FIAAGNQZRRMOLI-UHFFFAOYSA-N
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Description

1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one is a synthetic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The octylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one is unique due to the presence of the octylamino group, which can significantly influence its chemical properties and potential applications. This structural feature sets it apart from other imidazole derivatives and can lead to distinct biological activities and industrial applications.

Properties

CAS No.

88723-18-6

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

1-[2-(octylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C13H23N3O/c1-3-4-5-6-7-8-9-14-13-15-10-12(16-13)11(2)17/h10H,3-9H2,1-2H3,(H2,14,15,16)

InChI Key

FIAAGNQZRRMOLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=NC=C(N1)C(=O)C

Origin of Product

United States

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